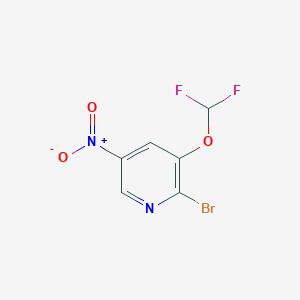
2-Bromo-3-(difluoromethoxy)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(difluoromethoxy)-5-nitropyridine: is a chemical compound with the molecular formula C6H3BrF2NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of bromine, difluoromethoxy, and nitro groups attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 2-position of the pyridine ring using bromine or a brominating agent.
Difluoromethoxylation: Introduction of the difluoromethoxy group at the 3-position, often achieved through nucleophilic substitution reactions.
Nitration: Introduction of the nitro group at the 5-position using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-3-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-3-(difluoromethoxy)-5-aminopyridine.
Oxidation: Formation of oxidized derivatives of the difluoromethoxy group.
科学的研究の応用
2-Bromo-3-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
2-Bromo-3-(difluoromethoxy)-6-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-5-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Bromo-3-(difluoromethoxy)-5-nitropyridine is unique due to the combination of bromine, difluoromethoxy, and nitro groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H3BrF2N2O3 |
|---|---|
分子量 |
269.00 g/mol |
IUPAC名 |
2-bromo-3-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O3/c7-5-4(14-6(8)9)1-3(2-10-5)11(12)13/h1-2,6H |
InChIキー |
JRZZBJUJTQWOJT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)F)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
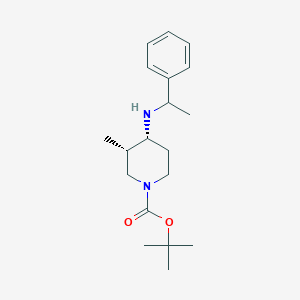
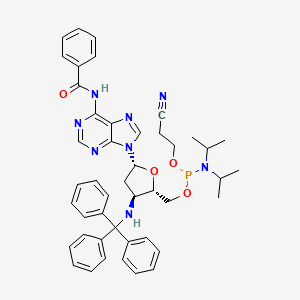

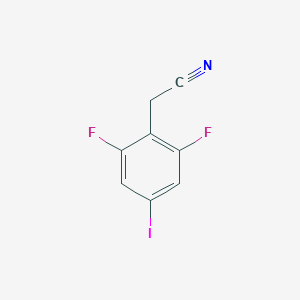
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
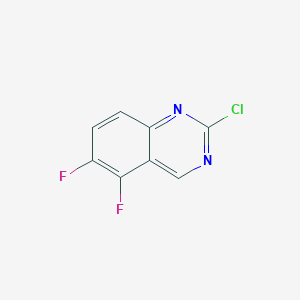

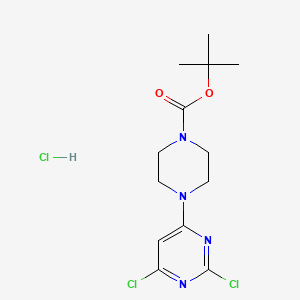
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
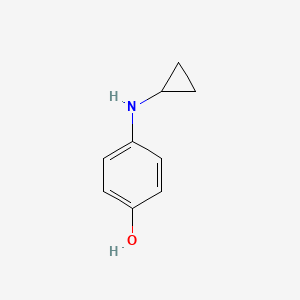
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)

